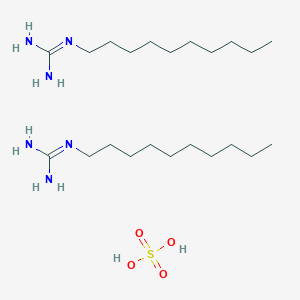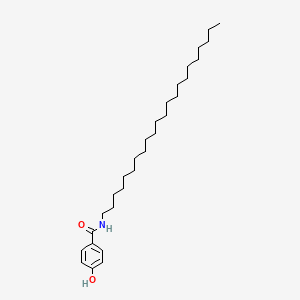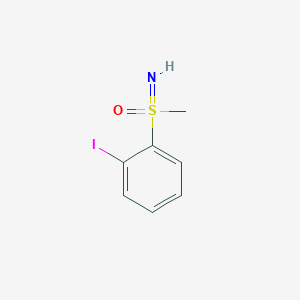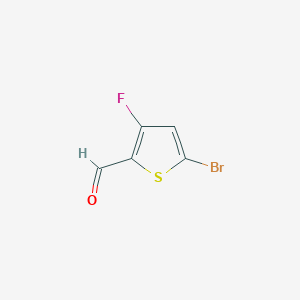
5-Bromo-3-fluorothiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrFOS and a molecular weight of 209.04 g/mol . This compound is a derivative of thiophene, a five-membered ring containing sulfur, and is substituted with bromine, fluorine, and an aldehyde group. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-fluorothiophene-2-carbaldehyde typically involves the bromination and fluorination of thiophene derivatives. One common method includes the bromination of 2-thiophenecarboxaldehyde followed by fluorination . The reaction conditions often involve the use of bromine and a fluorinating agent such as Selectfluor. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
5-Bromo-3-fluorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluorothiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anti-tumor properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of its anti-inflammatory and anti-tumor activities.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluorothiophene-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes involved in inflammatory and tumorigenic pathways .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-fluorothiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluorothiophene-2-carbaldehyde:
5-Chloro-3-fluorothiophene-2-carbaldehyde: Substitutes chlorine for bromine, leading to differences in reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its dual halogen substitution, which can enhance its reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C5H2BrFOS |
|---|---|
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
5-bromo-3-fluorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrFOS/c6-5-1-3(7)4(2-8)9-5/h1-2H |
InChI-Schlüssel |
RGOQNGYGXRDQHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1F)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)



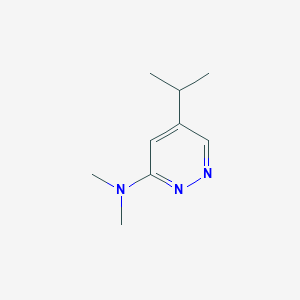
![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)

![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)

